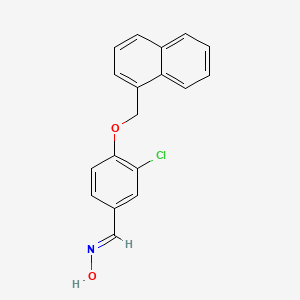

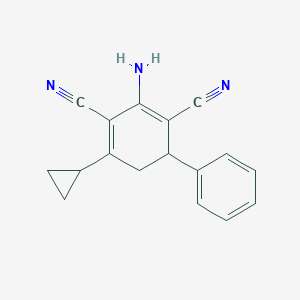

3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(1-naphthylmethoxy)benzaldehyde oxime is a compound that belongs to a class of organic molecules known for their unique structural features and potential for various chemical reactions and applications. While direct studies on this compound are scarce, related research on benzaldehydes, naphthaldehydes, and their oximes provides valuable insights into its potential chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from benzaldehyde or naphthaldehyde derivatives. A common approach is the condensation of aldehydes with hydrazides or other nucleophiles to form hydrazone derivatives, which can then undergo further transformation. For instance, the synthesis of naphthohydrazide derivatives involves the reaction of naphthaldehyde with hydrazides in suitable solvents, such as methanol, under controlled conditions to achieve the desired compound (Li & Ge, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These techniques reveal the configuration of the atoms within the molecule and the presence of specific functional groups, such as the oxime moiety and chloro-substituted benzaldehyde group. For example, structural studies have been conducted on various benzaldehyde and naphthaldehyde derivatives to understand their conformation and intramolecular interactions (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde and naphthaldehyde derivatives, including oxime compounds, participate in a variety of chemical reactions, such as cycloadditions, Schiff base formation, and oxidation-reduction reactions. These reactions are influenced by the presence of functional groups, the electronic structure of the molecule, and reaction conditions. For example, the formation of Schiff bases and oxazoles from naphthaldehyde derivatives under specific conditions highlights the reactivity of the aldehyde group (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties of benzaldehyde and naphthaldehyde oximes, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are crucial for the application of these compounds in various fields. Spectroscopic studies, including UV-Vis and fluorescence, provide insights into the optical properties and behavior of these compounds in different environments (Kaya et al., 2018).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Synthesis of Naphthol Derivatives : A study details the novel synthesis of 3-phenyl-2-naphthols, starting from benzaldehyde derivatives. These compounds are crucial for developing various pharmaceuticals and organic materials. The research demonstrates an efficient pathway to synthesize these naphthols, which could be applied to 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime derivatives for generating novel compounds with potential biological activities (Martínez et al., 2005).

- Catalytic Applications : Another study explores the use of metal-organic frameworks (MOFs) with exposed Mn2+ coordination sites for catalysis. This research suggests that similar structures could be developed using 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime, enhancing the efficiency of catalytic processes, especially in the synthesis of cyanosilylated products, showcasing the compound's potential in facilitating selective catalysis (Horike et al., 2008).

Environmental Science

- Degradation of Pollutants : Research into thermal catalytic oxidation of pollutants over anatase TiO2 nanomaterials demonstrates potential environmental applications. This method, which could be adapted for compounds like 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime, offers a green technology for degrading persistent organic pollutants, highlighting the compound's relevance in environmental cleanup efforts (Su et al., 2015).

Materials Science

- Development of Heterogeneous Catalysts : A study on the synthesis and thermal stability of Cu3(BTC)2, a metal-organic framework compound, underscores the importance of such materials in catalysis. By incorporating 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime into similar frameworks, it's possible to enhance the catalytic properties of MOFs, particularly for reactions requiring Lewis acid sites, further broadening the applicability of this compound in materials science (Schlichte et al., 2004).

Propriétés

IUPAC Name |

(NE)-N-[[3-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-17-10-13(11-20-21)8-9-18(17)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZYPGTXUPCOGG-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)